molecular formula C24H21N3O2S2 B2629929 N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide CAS No. 864859-91-6

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide

Cat. No.: B2629929
CAS No.: 864859-91-6
M. Wt: 447.57
InChI Key: ZTNDLJFFCQLILL-UHFFFAOYSA-N
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Description

Table 1: Molecular Identity Summary

Property Value
Systematic IUPAC Name This compound
Molecular Formula C₂₄H₂₁N₃O₂S₂
Exact Mass 447.3031 g/mol

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S2/c1-15(28)27-12-11-17-20(14-27)31-24(26-21(29)13-16-7-3-2-4-8-16)22(17)23-25-18-9-5-6-10-19(18)30-23/h2-10H,11-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNDLJFFCQLILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

    Construction of the Thienopyridine Ring: The benzothiazole derivative is then reacted with a thienopyridine precursor under specific conditions to form the thienopyridine ring.

    Acetylation: The resulting compound is acetylated using acetic anhydride in the presence of a catalyst to introduce the acetyl group.

    Formation of the Acetamide Group: Finally, the compound is reacted with phenylacetic acid or its derivatives to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and thienopyridine rings, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole and thienopyridine derivatives.

Scientific Research Applications

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due

Biological Activity

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a thienopyridine core and a benzothiazole moiety, which contribute to its potential pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C27H25N3O5S. The compound's structure allows for various interactions with biological targets due to the presence of functional groups such as acetyl and amide.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity . Research has shown that benzothiazole derivatives often possess antibacterial and antifungal properties. This compound may inhibit the growth of various pathogens by interfering with essential cellular processes.

Anticancer Effects

This compound has also been investigated for its anticancer potential . Studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth. The mechanism of action appears to involve the modulation of gene expression related to cell cycle regulation and apoptosis.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The amide functional group serves as a hydrogen bond acceptor, facilitating interactions with proteins and nucleic acids. This characteristic is crucial for understanding its role in protein-ligand interactions and potential therapeutic applications.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A recent study demonstrated that derivatives of benzothiazole exhibit varying degrees of antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This compound showed promising results in inhibiting bacterial growth compared to standard antibiotics.
  • Anticancer Research : In vitro studies have revealed that this compound can significantly reduce the viability of several cancer cell lines. Mechanistic studies indicated that it triggers apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
1-(4-methylbenzenesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamideSulfonamide groupEnhanced solubility in aqueous environments
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2-(thiophen-2-yl)acetamideThiophene ringPotential for improved bioactivity due to thiophene's electron-rich nature

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core structural motifs with several benzothiazole-acetamide derivatives. Key comparisons include:

Compound Name/Class Core Structure Substituents/Modifications Key Features Reference
Target Compound Thieno[2,3-c]pyridine + benzothiazole 6-acetyl, 2-phenylacetamide Fused heterocyclic system, EWG* at C6 N/A
N-(5,6-methylenedioxybenzothiazole-2-yl) derivatives Benzothiazole 5,6-methylenedioxy, 2-[(substituted)thio/piperazine]acetamide Electron-rich substituents, enhanced solubility
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Patent Example) Benzothiazole 6-CF₃, 2-phenylacetamide Strong EWG (CF₃), improved metabolic stability

*EWG: Electron-withdrawing group

  • Thieno[2,3-c]pyridine vs. Benzothiazole Cores: The target compound’s fused thienopyridine-benzothiazole system distinguishes it from simpler benzothiazole derivatives.
  • Substituent Effects :
    • The 6-acetyl group in the target compound contrasts with the 6-CF₃ group in patent examples . While both are EWGs, CF₃ offers greater lipophilicity and metabolic resistance, whereas acetyl may facilitate hydrogen bonding.
    • The 5,6-methylenedioxy substituents in ’s derivatives introduce electron-donating effects, which could modulate redox properties and bioavailability .

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility : The 5,6-methylenedioxy group in ’s derivatives improves aqueous solubility compared to the target’s acetyl group .
  • Metabolic Stability : The 6-CF₃ group in patent compounds enhances resistance to oxidative metabolism, a feature the target compound may lack .
  • Bioactivity : Benzothiazole-acetamides often exhibit antimicrobial activity. For example, ’s derivatives showed moderate activity against S. aureus (MIC = 8–16 µg/mL) , while patent compounds demonstrated kinase inhibition (IC₅₀ < 1 µM) .

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